molecular formula C10H16O B8760702 1-ethynyl-3,3-dimethylcyclohexan-1-ol CAS No. 57559-98-5

1-ethynyl-3,3-dimethylcyclohexan-1-ol

Cat. No.: B8760702
CAS No.: 57559-98-5
M. Wt: 152.23 g/mol
InChI Key: HIHHHOINJQWJTO-UHFFFAOYSA-N
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Description

1-ethynyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring

Preparation Methods

The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation to introduce the ethynyl group.

    Reaction Conditions: The reaction is carried out under controlled conditions, often using a strong base such as sodium amide (NaNH2) to deprotonate the alkyne and facilitate the nucleophilic addition to the carbonyl group of cyclohexanone.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

1-ethynyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form the corresponding alkane or alkene, often using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where the alkyne is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time.

Scientific Research Applications

1-ethynyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, including antitumor activity, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism by which 1-ethynyl-3,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic transformations and signal transduction processes.

Comparison with Similar Compounds

1-ethynyl-3,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:

    Cyclohexanol: Lacks the ethynyl and methyl groups, resulting in different chemical reactivity and physical properties.

    1-Ethynylcyclohexanol: Similar structure but without the additional methyl groups, affecting its steric and electronic characteristics.

    3,3-Dimethylcyclohexanol:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57559-98-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-3,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-4-10(11)7-5-6-9(2,3)8-10/h1,11H,5-8H2,2-3H3

InChI Key

HIHHHOINJQWJTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C#C)O)C

Origin of Product

United States

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